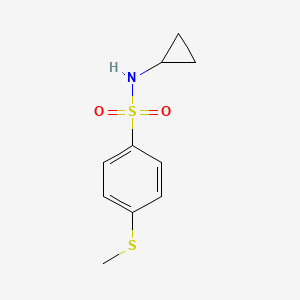
N-(2-ethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide
Overview
Description
N-(2-ethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide, commonly known as EPN, is a synthetic compound that belongs to the class of organic compounds called phenylhydrazines. EPN has been widely used as an insecticide and acaricide due to its potent pesticidal activity. However, recent scientific research has explored the potential applications of EPN in various fields, including medicine and biotechnology.
Mechanism of Action
The mechanism of action of EPN is not fully understood. However, it is believed that EPN acts by inhibiting the activity of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. EPN has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
EPN has been found to exhibit various biochemical and physiological effects. EPN has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. EPN has also been shown to inhibit the activity of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms.
Advantages and Limitations for Lab Experiments
EPN has several advantages as a research tool. EPN is a potent and selective inhibitor of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. EPN has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, EPN has some limitations as a research tool. EPN is a complex molecule that requires expertise in organic chemistry to synthesize. EPN is also relatively expensive compared to other research tools.
Future Directions
EPN has several potential applications in medicine and biotechnology. Future research could focus on the development of EPN-based drugs for cancer therapy and antimicrobial therapy. EPN could also be used as a research tool to investigate the role of various enzymes and proteins in cancer and microbial pathogenesis. Additionally, future research could focus on the synthesis of EPN analogs with improved potency and selectivity towards cancer cells and microorganisms.
Scientific Research Applications
EPN has been extensively studied for its pesticidal properties. However, recent scientific research has explored the potential applications of EPN in various fields, including medicine and biotechnology. EPN has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPN has also been shown to have antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(naphthalen-2-ylsulfonylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-18-10-6-5-9-17(18)20-19(26)21-22-27(23,24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13,22H,2H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIRNJDOQXHZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)

![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)

![ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)
![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4694193.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694198.png)



![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)